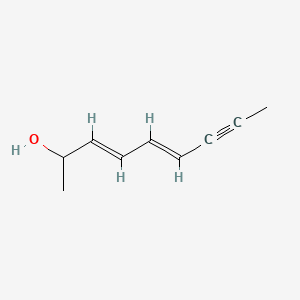
3,5-Nonadien-7-yn-2-ol, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Nonadien-7-yn-2-ol, (E,E)- is an organic compound with the molecular formula C9H12O. It is characterized by the presence of two double bonds and one triple bond within its carbon chain, making it a unique molecule with interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadien-7-yn-2-ol, (E,E)- typically involves the use of alkyne and alkene chemistry. One common method is the coupling of an alkyne with an aldehyde or ketone, followed by selective hydrogenation to achieve the desired double bonds in the (E,E)-configuration .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Nonadien-7-yn-2-ol, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
3,5-Nonadien-7-yn-2-ol, (E,E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Nonadien-7-yn-2-ol, (E,E)- involves its interaction with various molecular targets. The presence of multiple unsaturated bonds allows it to participate in a range of chemical reactions, potentially affecting biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Nonadien-1-ol, (E,Z)-: Another nonadienol with different double bond configurations.
3,7-Nonadien-2-ol, 4,8-dimethyl-: A nonadienol with additional methyl groups.
Uniqueness
3,5-Nonadien-7-yn-2-ol, (E,E)- is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
43142-43-4 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(3E,5E)-nona-3,5-dien-7-yn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-10H,1-2H3/b6-5+,8-7+ |
Clé InChI |
FXOHZKXQEPGHQQ-BSWSSELBSA-N |
SMILES isomérique |
CC#C/C=C/C=C/C(C)O |
SMILES canonique |
CC#CC=CC=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



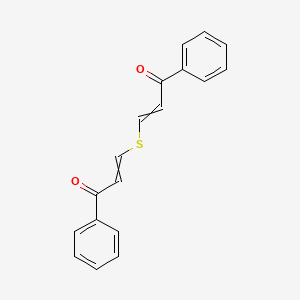
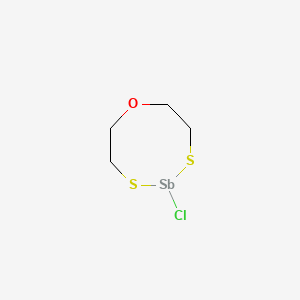

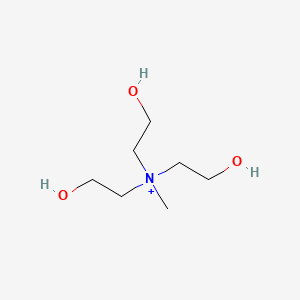
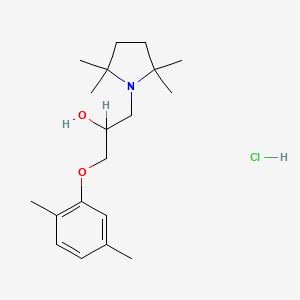
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
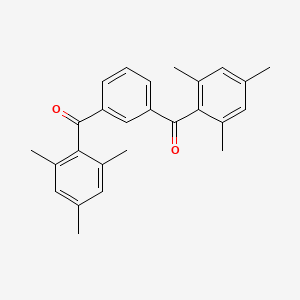
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

